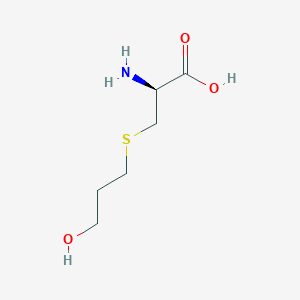

(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid

Description

(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid is a sulfur-containing non-proteinogenic amino acid characterized by a thioether linkage (-S-) and a 3-hydroxypropyl substituent. Its structure comprises a propanoic acid backbone with an amino group at the second carbon and a 3-hydroxypropylthio moiety at the third carbon. The S-enantiomer’s molecular formula is inferred as C₆H₁₂NO₃S, with a molecular weight of 181.22 g/mol.

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid |

InChI |

InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m1/s1 |

InChI Key |

KINWYTAUPKOPCQ-RXMQYKEDSA-N |

Isomeric SMILES |

C(CO)CSC[C@H](C(=O)O)N |

Canonical SMILES |

C(CO)CSCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

A common starting point is (S)-2-Amino-3-hydroxypropanoic acid (L-serine), which inherently possesses the amino and hydroxyl groups positioned appropriately. The hydroxyl group at the 3-position provides a site for substitution with a thiol-containing moiety.

Introduction of the Thioalkyl Chain

The general route involves converting the hydroxyl group into a suitable leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with a thiol derivative:

Step 1: Protection of amino group

- Use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions.

Step 2: Activation of hydroxyl group

- Conversion to a tosylate (–OTs) using p-toluenesulfonyl chloride (TsCl) in pyridine.

Step 3: Nucleophilic substitution

- Reaction with 3-hydroxypropylthiol (or a protected form) in the presence of a base (e.g., sodium hydride or potassium carbonate) to displace the tosylate and form the thioether linkage.

Step 4: Deprotection

- Removal of protecting groups under acidic or basic conditions to yield the target compound.

This method allows for regioselective functionalization and stereocontrol, especially when starting from enantiomerically pure serine derivatives.

Stereocontrol and Enantiomeric Purity

Use of chiral starting materials or chiral catalysts (e.g., asymmetric hydrogenation, enzymatic resolution) ensures the (S)-configuration at the amino acid center. Enzymatic transaminases or acylases can also be employed for enantioselective synthesis, achieving enantiomeric excesses exceeding 95%.

Synthesis via Oxidation of Thioethers to Hydroxypropylthio Derivatives

An alternative approach involves the oxidation of a thioether precursor to introduce the hydroxyl group at the 3-position:

Step 1: Synthesis of the thioether intermediate via nucleophilic substitution as described above.

Step 2: Oxidation of the sulfur atom

- Using aqueous hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions (temperature 0–25°C) to convert sulfides to sulfoxides or sulfones.

Step 3: Hydroxylation at the adjacent carbon

- This can be achieved via radical-mediated hydroxylation or via electrophilic addition if suitable precursors are available.

Step 4: Final deprotection and purification

- Acidic or basic hydrolysis to remove protecting groups, followed by purification using chromatography.

This method is advantageous for introducing the hydroxyl group post-thioether formation, allowing for better control over oxidation states and stereochemistry.

Industrial-Scale Synthesis Considerations

For large-scale production, process optimization involves:

- Continuous flow reactors to improve reaction control and safety

- Green chemistry principles , such as solvent recycling and use of renewable starting materials

- Catalyst selection to enhance enantioselectivity and yield

A typical industrial route might involve:

- Starting from commercially available L-serine derivatives

- Employing enzymatic resolution or asymmetric catalysis for stereocontrol

- Using mild oxidants (e.g., hydrogen peroxide) for functionalization

- Implementing purification steps like crystallization or chromatography for high purity

Reaction Conditions and Optimization

| Step | Reagents | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Tosylation | TsCl, pyridine | 0–25°C | Pyridine | Ensures selective activation |

| Nucleophilic substitution | Thiol derivative, base | 25–50°C | DMF or DMSO | Promotes SN2 reaction |

| Oxidation | H₂O₂, m-CPBA | 0–25°C | Acetone/water | Controlled oxidation to sulfoxide/sulfone |

| Deprotection | Acidic or basic | Room temp | Water or organic solvent | Removes protecting groups |

Notes on Stereochemistry and Purity

Achieving high stereochemical purity is critical. Enzymatic methods or chiral catalysts are preferred. The use of chiral HPLC and optical rotation measurements confirm enantiomeric excess. The stereochemistry at the 2-position (amino group) is typically maintained throughout synthesis, with the (S)-configuration being the target.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Based on the search results, information regarding the applications of the compound "(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid" is limited. However, some data can be gathered from the search results:

Chemical Properties

- CAS No.: 13189-98-5

- Chemical Name: (R)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid

- Molecular Formula:

- Molecular Weight: 179.24

- PubChem ID: 134669

- Synonyms: SS320A

- Number of heavy atoms: 11

- Number of aromatic heavy atoms: 0

- Fraction Csp3: 0.83

- Number of rotatable bonds: 6

- Number of hydrogen bond acceptors: 4.0

- Number of hydrogen bond donors: 3.0

Because of the limited search results, applications of "(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid" could not be found. Other similar compounds and their applications are:

- 2-Amino-3-phosphonopropionic acid: This compound is a metabotropic glutamate receptor agonist and can block amyloid precursor protein release evoked by glutamate receptor stimulation in neurons of the cortex and hippocampus . Amyloid precursor protein accumulation is believed to cause damage in Alzheimer’s disease .

- α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA): AMPA can activate PI3K-Akt and subsequently inhibit GSK3beta, which attenuates glutamate-induced caspase-3 cleavage and neurotoxicity .

- 3-(((R)-3-(((S)-3-(tert-butoxy)-1-methoxy-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)thio)propanoic acid: Displayed activity in TLR2-specific reporter gene assays .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in amino acid metabolism.

Pathways Involved: It may participate in pathways related to sulfur metabolism and redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and physicochemical properties of (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid and related compounds:

Key Research Findings

a) Stereochemical Effects (S vs. R Enantiomers)

The S- and R-enantiomers of 2-amino-3-((3-hydroxypropyl)thio)propanoic acid exhibit distinct biochemical behaviors. For example, Fudosteine (R-form) is utilized in lab research for mucolytic activity, while the S-form’s applications remain less documented but may involve chiral-specific enzyme interactions . Enantiomeric differences can influence binding affinities to targets like cysteine transporters or glutathione synthase.

b) Impact of Substituent Groups

- Hydroxypropylthio vs. Aromatic Groups : The 3-hydroxypropylthio group enhances water solubility compared to aromatic substituents (e.g., pyridin-3-yl or thiophen-3-yl), due to its polar hydroxyl moiety. This property may improve bioavailability in aqueous systems .

- Thioether vs. In contrast, the single thioether linkage in the target compound reduces such risks.

Biological Activity

(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid, a sulfur-containing amino acid derivative, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid is characterized by a thioether functional group, which may influence its interaction with biological macromolecules. The compound's structure can be represented as follows:

This compound is soluble in water and exhibits various chemical properties that facilitate its biological activity.

1. Immunomodulatory Effects

Research indicates that (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid exhibits immunosuppressive properties. In vitro studies have shown that it can modulate immune responses by affecting cytokine production and immune cell activation. For instance, compounds with similar thioether structures have been noted to upregulate CD11b expression in neutrophils, suggesting a potential role in modulating inflammatory responses .

2. Neuroprotective Properties

The compound may also exert neuroprotective effects through the modulation of glutamate signaling pathways. Similar amino acids have been shown to activate PI3K/Akt pathways, leading to reduced apoptosis in neuronal cells. This suggests that (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid could protect against excitotoxicity by inhibiting caspase-3 activation, a key player in neuronal cell death .

3. Antioxidant Activity

Antioxidant properties have been attributed to thioether-containing compounds. These compounds can scavenge free radicals and reduce oxidative stress, potentially providing protective effects against various diseases linked to oxidative damage .

Case Study 1: Neuroprotection in Animal Models

In a study examining the neuroprotective effects of thioether derivatives, (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid was administered to rodent models subjected to induced oxidative stress. The results indicated a significant reduction in markers of neuronal damage compared to control groups, supporting its potential therapeutic use in neurodegenerative conditions .

Case Study 2: Immunomodulation in Inflammatory Disorders

Another study focused on the immunomodulatory effects of (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid in models of autoimmune diseases. The compound demonstrated a capacity to reduce pro-inflammatory cytokine levels and modulate T-cell responses, suggesting its utility as an adjunct therapy in managing autoimmune disorders .

Research Findings Summary

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- Chiral HPLC:

How can researchers optimize stereoselective synthesis to achieve high enantiomeric excess of the S-configuration?

Advanced Research Question

Strategies include:

- Chiral Auxiliaries: Employ (R)- or (S)-Boc-protected cysteine derivatives to direct stereochemistry during thioether formation .

- Enzymatic Catalysis: Use immobilized phenylalanine ammonia-lyase (PAL) to resolve racemic mixtures via stereospecific ammonia elimination .

- Asymmetric Catalysis: Chiral ligands (e.g., BINAP) with palladium catalysts enable enantioselective C–S bond formation .

Critical Parameters: - Reaction time (<24 hours to prevent racemization).

- Low temperature (0–4°C) during deprotection steps .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Advanced Research Question

Contradictions may arise from:

- Purity Variations: Impurities (e.g., diastereomers) can skew activity assays. Validate purity via HPLC and NMR before testing .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter receptor binding. Standardize protocols using guidelines from PubChem or ECHA .

- Structural Analogues: Compare activity with derivatives (e.g., 3-(thiophen-2-yl)propanoic acid) to isolate the hydroxypropylthio group’s contribution .

How does the hydroxypropylthio substituent influence pharmacokinetic properties compared to other thioether-containing amino acids?

Advanced Research Question

The hydroxypropylthio group enhances:

- Solubility: The hydroxyl group improves aqueous solubility (logP ~-1.2) vs. non-polar analogues (e.g., 3-(5-cyanothiophen-3-yl)propanoic acid, logP ~0.8) .

- Metabolic Stability: Resistance to glutathione-mediated thioether cleavage due to steric hindrance from the hydroxypropyl chain .

- Target Binding: Hydrogen bonding with enzyme active sites (e.g., cysteine proteases) increases inhibitory potency .

What computational methods are effective for predicting the biological targets of (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid?

Advanced Research Question

- Molecular Docking: Use AutoDock Vina to simulate binding to cysteine proteases (e.g., caspase-3) or amino acid transporters .

- QSAR Models: Corrogate substituent effects (e.g., hydroxypropyl vs. methylthio groups) on IC₅₀ values using datasets from PubChem .

- MD Simulations: Analyze conformational stability in physiological pH (7.4) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.